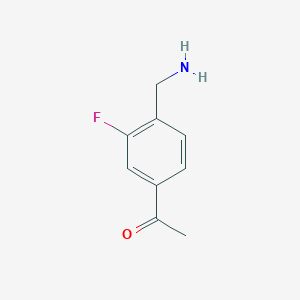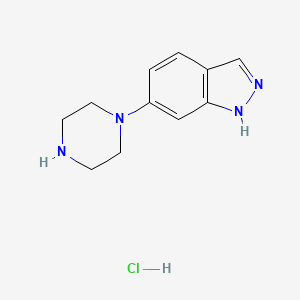
6-(Piperazin-1-yl)-1H-indazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research. This compound is often studied for its potential pharmacological properties and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives.
Industrial Production Methods: In industrial settings, the synthesis of piperazine-containing compounds often employs large-scale reactions such as the Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 6-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
科学的研究の応用
6-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a partial agonist or antagonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors . These interactions can modulate various signaling pathways, leading to its observed pharmacological effects.
類似化合物との比較
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its antibacterial activity.
6-(Piperazin-1-yl)isoquinoline hydrochloride: Another similar compound used as a synthetic intermediate in pharmaceutical synthesis.
Uniqueness: 6-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which imparts distinct pharmacological properties compared to other piperazine derivatives. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry.
特性
分子式 |
C11H15ClN4 |
|---|---|
分子量 |
238.72 g/mol |
IUPAC名 |
6-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10(15-5-3-12-4-6-15)7-11-9(1)8-13-14-11;/h1-2,7-8,12H,3-6H2,(H,13,14);1H |
InChIキー |
OSBJDUDXEUOBCO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=NN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



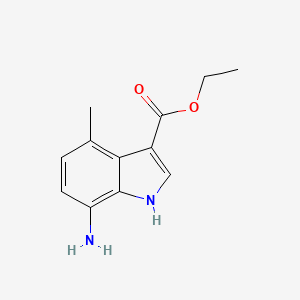
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13667622.png)
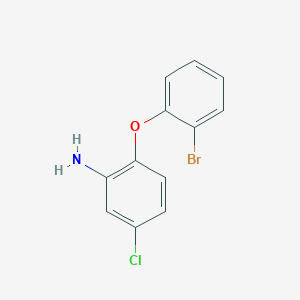
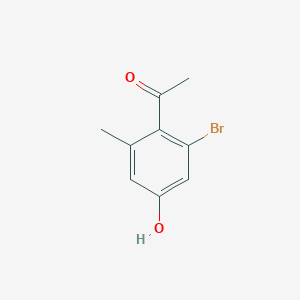



![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)
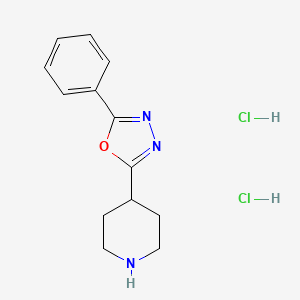

![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)
